Cas no 2229645-72-9 (4-2-chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one)

4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one is a fluorinated pyridine derivative with significant utility in synthetic organic chemistry and agrochemical research. Its key structural features include a trifluoromethyl group and a chloro-substituted pyridine ring, which enhance its reactivity and stability in various transformations. The compound serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of crop protection agents and pharmaceuticals. The presence of both electron-withdrawing groups and an α,β-unsaturated ketone moiety allows for selective functionalization, making it valuable for cross-coupling reactions and nucleophilic additions. Its well-defined purity and consistent performance make it a reliable choice for advanced chemical synthesis.
4-2-chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one structure
2229645-72-9 structure
Product Name:4-2-chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one
CAS No:2229645-72-9
MF:C10H7ClF3NO
MW:249.61689209938
CID:5996335
PubChem ID:165882521
Update Time:2025-08-01

4-2-chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-2-chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one
    • 2229645-72-9
    • 4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]but-3-en-2-one
    • EN300-1960489
    • Inchi: 1S/C10H7ClF3NO/c1-6(16)2-3-7-4-8(10(12,13)14)5-15-9(7)11/h2-5H,1H3/b3-2+
    • InChI Key: VZXKXZFYUDFVCA-NSCUHMNNSA-N
    • SMILES: ClC1=C(/C=C/C(C)=O)C=C(C=N1)C(F)(F)F

Computed Properties

  • Exact Mass: 249.0168260g/mol
  • Monoisotopic Mass: 249.0168260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30Ų

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Additional information on 4-2-chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one

Introduction to 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one (CAS No. 2229645-72-9)

4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one (CAS No. 2229645-72-9) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a chlorinated and trifluoromethylated pyridine ring, which contribute to its diverse chemical properties and biological activities.

The molecular formula of 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one is C11H8ClF3N1O1, and its molecular weight is approximately 260.63 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. These solubility properties make it suitable for various experimental conditions and formulations.

In the realm of pharmaceutical research, 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one has shown promising potential as a lead compound for the development of new drugs. Recent studies have highlighted its ability to modulate specific biological pathways, particularly those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Beyond its anti-inflammatory properties, 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one has also been investigated for its anticancer effects. Research conducted at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase-dependent pathways, leading to cell death.

The structural features of 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one, particularly the presence of the trifluoromethyl group, contribute to its high lipophilicity and stability. These properties are crucial for enhancing the bioavailability and pharmacokinetic profile of the compound, making it an attractive candidate for further drug development. Additionally, the chlorinated pyridine ring provides a unique binding site for interactions with biological targets, which can be exploited to optimize its therapeutic efficacy.

In addition to its therapeutic applications, 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one has also found utility in chemical synthesis as a versatile building block. Its reactive functionalities allow for the introduction of various substituents through chemical transformations such as nucleophilic substitution and electrophilic addition reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities.

The synthesis of 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ylbut-3-en-2-one typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of 5-(trifluoromethyl)pyridine with an appropriate chlorinated ketone followed by dehydration to form the desired enone structure. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches, such as the use of catalytic systems and green solvents.

To ensure the safety and efficacy of compounds like 4-2-Chloro-5-(trifluoromethyl)pyridin-3-ybutanenone, rigorous preclinical testing is essential. This includes assessments of toxicity, pharmacokinetics, and biodistribution using both in vitro and in vivo models. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations and has favorable pharmacokinetic properties, making it suitable for further clinical evaluation.

In conclusion, 4-2-Chloro-5-(trifluoromethyl)pyridin-but-anenone (CAS No. 2229645--9) represents a promising compound with a wide range of potential applications in pharmaceutical and chemical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or as a building block in synthetic chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and chemical synthesis.

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